![molecular formula C11H12N2 B3008787 1-[(2-Methylphenyl)methyl]pyrazole CAS No. 1205194-49-5](/img/structure/B3008787.png)
1-[(2-Methylphenyl)methyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Methylphenyl)methyl]pyrazole” is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles and their derivatives have been the subject of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Various synthetic methodologies have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry . Others exhibit solvatochromic and electroluminescence properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives have been extensively studied for their medicinal properties. Specifically, they have shown promise as antituberculosis agents . The structural versatility of pyrazole allows for the creation of compounds that can be effective in combating Mycobacterium tuberculosis .
Organic Synthesis: Heterocyclic Systems
In organic synthesis, pyrazoles serve as starting materials for the preparation of complex heterocyclic systems. These systems are relevant in pharmaceuticals, showcasing pyrazoles’ role as versatile scaffolds .
Material Science: Synthesis Intermediates
The pyrazole ring is utilized as an intermediate in the synthesis of chemicals that have applications in material science. This includes the development of new materials with specific physical-chemical properties .
Agriculture: Pest Control Agents
Pyrazole derivatives are also used in the agricultural sector. They form the basis of compounds used as pest control agents, helping protect crops from various pests and diseases .
Pharmacology: Anti-Inflammatory and Analgesic Drugs
Pyrazole compounds are part of the pharmacophore in several anti-inflammatory and analgesic drugs. Their pharmacological profile makes them crucial in the drug discovery process for these categories .
Drug Discovery: FGFR Inhibitors
One of the pyrazole derivatives has been approved by the US FDA for patients with urothelial carcinoma driven by genetic alterations in FGFR3 or FGFR2. It acts as a potent inhibitor of FGFR1-4, showcasing the therapeutic potential of pyrazole compounds .
Mecanismo De Acción
Target of Action
1-[(2-Methylphenyl)methyl]pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . The primary targets of this compound appear to be related to its antileishmanial and antimalarial activities . It has been shown to have potent activity against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it likely affects the life cycle of theLeishmania and Plasmodium parasites
Pharmacokinetics
It’s known that the benzylic position in similar compounds can undergo reactions via sn1 or sn2 pathways , which could potentially influence its pharmacokinetic properties.
Result of Action
The result of the action of 1-[(2-Methylphenyl)methyl]pyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects. In one study, certain pyrazole derivatives were found to be more active than standard drugs .
Direcciones Futuras
Pyrazole and its derivatives are gaining more attention due to their interesting pharmacological properties . They are found in several approved drugs and some bioactive natural products . A myriad number of derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . This suggests that “1-[(2-Methylphenyl)methyl]pyrazole” and related compounds may have potential for future drug development.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULFYGDBUTPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-1h-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)
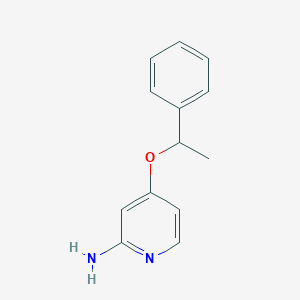
![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
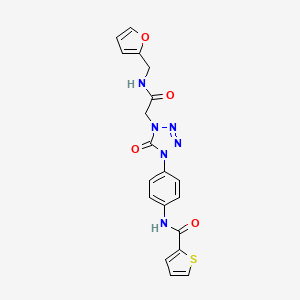
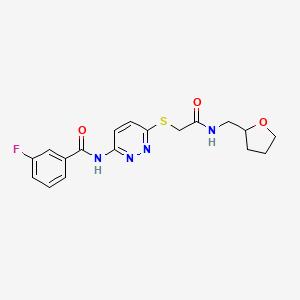
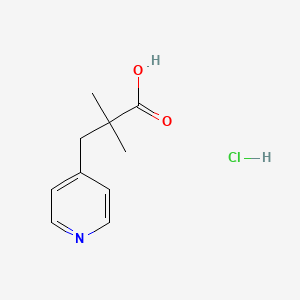
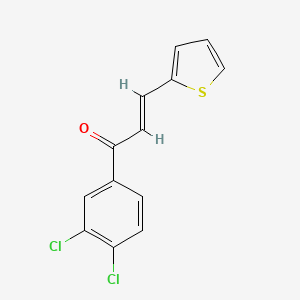
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)